Boxazin
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Overview
Description
Boxazin is a compound known for its analgesic, antipyretic, and anti-inflammatory properties. It is commonly used in medications to relieve mild to moderate pain, reduce fever, and alleviate inflammation. This compound is often combined with other active ingredients to enhance its therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boxazin typically involves the formation of a diazonium salt in an acidic medium, followed by coupling with another compound. For example, one method involves the reaction of sulfadiazine with pyrogallol to form the nanoorganic reagent 4-(4-sulphophenylazo) pyrogallol . The reaction conditions include maintaining an acidic environment and controlling the temperature to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale purification processes. For instance, the crude extract of the compound can be precipitated using ammonium sulfate and then purified through hydrophobic interaction chromatography . This method ensures high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Boxazin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its therapeutic properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions often involve controlling the temperature and pH to optimize the yield and purity of the products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions can yield amine derivatives. These products are often used in further chemical modifications or as intermediates in pharmaceutical formulations.
Scientific Research Applications
Boxazin has a wide range of scientific research applications across various fields:
Chemistry: this compound is used as a reagent in organic synthesis and as a precursor for the preparation of other bioactive compounds.
Biology: In biological research, this compound is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: this compound is widely used in the development of medications for pain relief, fever reduction, and inflammation control.
Industry: In industrial applications, this compound is used in the formulation of various pharmaceutical products and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
Boxazin exerts its effects by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation, pain, and fever. By reducing the production of prostaglandins, this compound helps alleviate these symptoms. The molecular targets of this compound include cyclooxygenase-1 and cyclooxygenase-2 enzymes, which are involved in the inflammatory response .
Comparison with Similar Compounds
Boxazin is often compared with other nonsteroidal anti-inflammatory drugs (NSAIDs) such as aspirin, ibuprofen, and naproxen. While all these compounds share similar mechanisms of action, this compound is unique in its specific chemical structure and its combination with other active ingredients in certain formulations. Similar compounds include:
Aspirin: Known for its antiplatelet effects and used in cardiovascular disease prevention.
Ibuprofen: Commonly used for pain relief and inflammation reduction.
Naproxen: Known for its longer duration of action compared to other NSAIDs.
This compound’s uniqueness lies in its specific applications and its combination with other compounds to enhance its therapeutic effects.
Properties
CAS No. |
56333-48-3 |
---|---|
Molecular Formula |
C15H16O10 |
Molecular Weight |
356.28 g/mol |
IUPAC Name |
2-acetyloxybenzoic acid;2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one |
InChI |
InChI=1S/C9H8O4.C6H8O6/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5H,1H3,(H,11,12);2,5,7-10H,1H2/t;2-,5?/m.0/s1 |
InChI Key |
BIFOVPVXXCRMNY-XHRAKXRYSA-N |
Isomeric SMILES |
CC(=O)OC1=CC=CC=C1C(=O)O.C([C@@H](C1C(=C(C(=O)O1)O)O)O)O |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)O.C(C(C1C(=C(C(=O)O1)O)O)O)O |
Origin of Product |
United States |
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